Virescenol B
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Overview
Description
Virescenol B is a natural diterpene compound first isolated from the fungus Acremonium luzulae (previously known as Oospora virescens). It is characterized by an isopimaric skeleton, which includes a vinyl moiety at carbon 13, a primary alcohol, and three angular methyl groups. This compound is one of the aglycones of several glycosides isolated from Acremonium luzulae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Virescenol B can be synthesized through various methods. One notable method involves the conversion of this compound tosylate into oxetane, which is then transformed into iodohydrin. The iodohydrin undergoes lithium-ammonia reduction to yield isopimara-7,15-dien-19-ol .
Industrial Production Methods
The industrial production of this compound typically involves the extraction and purification from the fungal source Acremonium luzulae. The process includes culturing the fungus, extracting the polar fraction, and performing acidic hydrolysis to obtain the aglycones, including this compound .
Chemical Reactions Analysis
Types of Reactions
Virescenol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other isopimaric compounds.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium-ammonia is a common reducing agent used in the conversion of this compound.
Substitution: Reagents such as triphenyldi-iodophosphorane are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include isopimara-7,15-dien-19-ol and other isopimaric derivatives .
Scientific Research Applications
Virescenol B has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isopimaric compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Mechanism of Action
The mechanism of action of virescenol B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Virescenol A: Another isopimaric diterpene isolated from Acremonium luzulae.
Isopimara-7,15-dien-19-ol: A derivative of virescenol B formed through reduction reactions.
Virescenosides: Glycosides of this compound isolated from Acremonium luzulae.
Uniqueness
This compound is unique due to its specific isopimaric skeleton and the presence of a vinyl moiety at carbon 13. Its distinct structure and biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
22343-47-1 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(1S,2S,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-2-ol |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5-6,15-17,21-22H,1,7-13H2,2-4H3/t15-,16+,17-,18-,19+,20+/m0/s1 |
InChI Key |
NFUDIHFRVVFXHZ-GNVSMLMZSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO)O)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3(C)CO)O)C)C1)C=C |
Origin of Product |
United States |
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